molecular formula C14H16BrN3O2S B2707824 N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE CAS No. 514182-62-8

N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE

Cat. No.: B2707824
CAS No.: 514182-62-8
M. Wt: 370.27
InChI Key: CUZVFNJLVMZFFE-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a brominated phenyl group, a thiazolidinone ring, and an acetamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.

    Thiazolidinone Formation: The brominated intermediate is then reacted with thiourea and chloroacetic acid under basic conditions to form the thiazolidinone ring.

    Acetamide Formation: The final step involves the reaction of the thiazolidinone intermediate with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can be compared with other similar compounds, such as:

    N-(2-chloro-4-methylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(2-bromo-4-ethylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but with an ethyl group on the thiazolidinone ring instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-8-4-5-10(9(15)6-8)17-12(19)7-11-13(20)18(3)14(16-2)21-11/h4-6,11H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZVFNJLVMZFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.